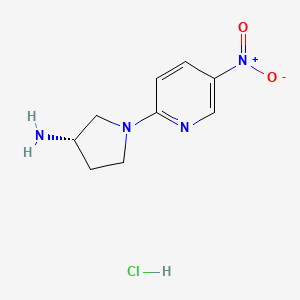

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPBMHLMRLFJAH-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitropyridine and (S)-pyrrolidine.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of the amine group to a nitro group.

Reduction: Reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions involving the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical agent or as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Cores

Table 1: Key Structural and Physicochemical Comparisons

Functional Group and Pharmacological Comparisons

Nitro Group Impact: The 5-nitropyridinyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to receptors requiring electron-deficient aromatic interactions . In contrast, analogues like (S)-1-Methylpyrrolidin-3-amine hydrochloride lack aromatic systems, limiting their utility in π-stacking interactions .

Chirality and Stereochemical Effects: The (S) -configuration at the pyrrolidine C3 position is critical for enantioselective interactions, as seen in other chiral amines like (S)-piperidin-3-amine hydrochloride (). Loss of chirality, as in non-stereospecific analogues (e.g., 1-(4-Fluorobenzyl)-4-(5-nitropyridin-2-yl)piperazine; ), may reduce target specificity .

Salt Form and Solubility :

Commercial and Research Relevance

- Pricing : The target compound is priced at $374.00/1g (), significantly higher than simpler analogues like (S)-1-Methylpyrrolidin-3-amine hydrochloride , reflecting its specialized synthesis and chiral purity .

- Applications : While the target is used in allosteric modulator research (similar to (3S)-1-(5-bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine ; ), pyrimidine-based analogues (e.g., (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride ) are explored for kinase inhibition due to their nitrogen-rich scaffolds .

Biologische Aktivität

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, with the CAS number 1233860-34-8, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitropyridine moiety and an amine group, contributing to its reactivity and biological interactions.

Molecular Structure

- Molecular Formula : C9H12N4O2·HCl

- IUPAC Name : (3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine; hydrochloride

- Molecular Weight : 232.67 g/mol

Structural Features

The compound features a pyrrolidine ring bonded to a 5-nitropyridine, which may influence its pharmacological properties through various mechanisms of action.

The biological activity of (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. The nitro group may enhance the compound's ability to participate in redox reactions, potentially affecting cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that the compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.

- Antimicrobial Properties : The presence of the nitropyridine moiety may confer antimicrobial activity against certain bacterial strains.

- Neuroprotective Effects : Investigations into the neuroprotective potential of this compound are ongoing, with some evidence suggesting it may help mitigate neurodegenerative processes.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can inhibit the proliferation of cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell survival.

- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, showing significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL .

- Neuroprotective Research : Experimental models have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. It has been shown to reduce levels of reactive oxygen species (ROS) in cultured neurons exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| (S)-1-(5-Nitropyridin-2-yl)pyrrolidine | Lacks amine group | Limited biological activity |

| (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol | Hydroxyl group instead of amine | Potentially lower anticancer activity |

| (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-carboxylic acid | Carboxylic acid group | Enhanced solubility but varied biological effects |

Q & A

Q. What are the recommended synthetic routes for (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as coupling nitropyridine derivatives with chiral pyrrolidine intermediates. A method adapted from similar compounds (e.g., benzylpyrrolidine derivatives) employs palladium-catalyzed coupling to attach the nitropyridine moiety to the pyrrolidine ring . Key optimizations include:

- Temperature control : Maintaining 60–80°C during coupling to minimize side reactions.

- pH adjustment : Using buffered conditions (pH 7–8) to stabilize the amine group.

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity .

Purification via recrystallization or column chromatography is critical for enantiomeric purity (>98% ee) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the stereochemistry of the (S)-configured pyrrolidine and nitropyridine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 244.68 (M+H)+, consistent with the formula C9H12N4O2·HCl .

- Chiral HPLC : Essential for quantifying enantiomeric excess, using a Chiralpak® AD-H column with hexane:isopropanol (80:20) as the mobile phase .

Q. What safety precautions are required when handling this compound?

While the GHS classification is "Not classified" per current data , standard amine-handling protocols apply:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives, are effective. Alternatively, asymmetric catalysis using (R)- or (S)-BINAP ligands ensures stereochemical fidelity during pyrrolidine ring formation . Monitor purity via circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration confirmation .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Substituent variation : Replace the 5-nitro group with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups to assess electronic effects on receptor binding .

- Bioisosteric replacement : Substitute the pyrrolidine ring with piperidine or azetidine to study conformational flexibility .

- In vitro assays : Use radioligand binding studies (e.g., mGlu receptor modulation) to correlate structural changes with pharmacological activity .

Q. How should discrepancies in safety data (e.g., conflicting GHS classifications) be addressed?

Re-evaluate toxicity using:

- Ames test : Assess mutagenicity of the nitro group.

- Acute toxicity studies : Conduct OECD Guideline 423 trials in rodent models.

Discrepancies may arise from batch-specific impurities; thus, LC-MS profiling of commercial batches is advised .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient 5-nitropyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. Kinetic studies under varying pH (3–9) reveal a second-order dependence on amine concentration, suggesting a concerted mechanism. DFT calculations support this, showing a low-energy transition state for nitro-group displacement .

Q. How do substituents on the benzyl/pyridine moieties influence physicochemical properties?

- LogP : Para-substituted electron-withdrawing groups (e.g., Cl) increase lipophilicity (LogP from 1.2 to 2.5), enhancing blood-brain barrier penetration .

- Solubility : Hydrophilic substituents (e.g., OH) improve aqueous solubility (>10 mg/mL at pH 7.4) but reduce membrane permeability .

- Stability : Nitro groups are prone to reduction under acidic conditions; stability studies in simulated gastric fluid (pH 1.2) are critical .

Q. What methodologies are suitable for studying pharmacokinetic properties in preclinical models?

- Plasma stability assays : Incubate with liver microsomes to measure metabolic half-life.

- Tissue distribution : Radiolabel the compound with 14C and quantify accumulation in organs via scintillation counting .

- CYP450 inhibition screening : Use fluorogenic substrates to assess drug-drug interaction risks .

Q. How can contradictory data in literature (e.g., conflicting biological activity reports) be resolved?

- Reproducibility checks : Validate assays across multiple labs using standardized protocols.

- Batch analysis : Compare impurity profiles (e.g., residual solvents, enantiomers) via GC-MS and chiral HPLC .

- Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile divergent datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.